

Factor B-IN-2 experimental protocol for cell culture

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Compound of Interest

Compound Name: *Factor B-IN-2*

Cat. No.: *B15140388*

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Application Notes and Protocols for Factor B-IN-2

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Introduction

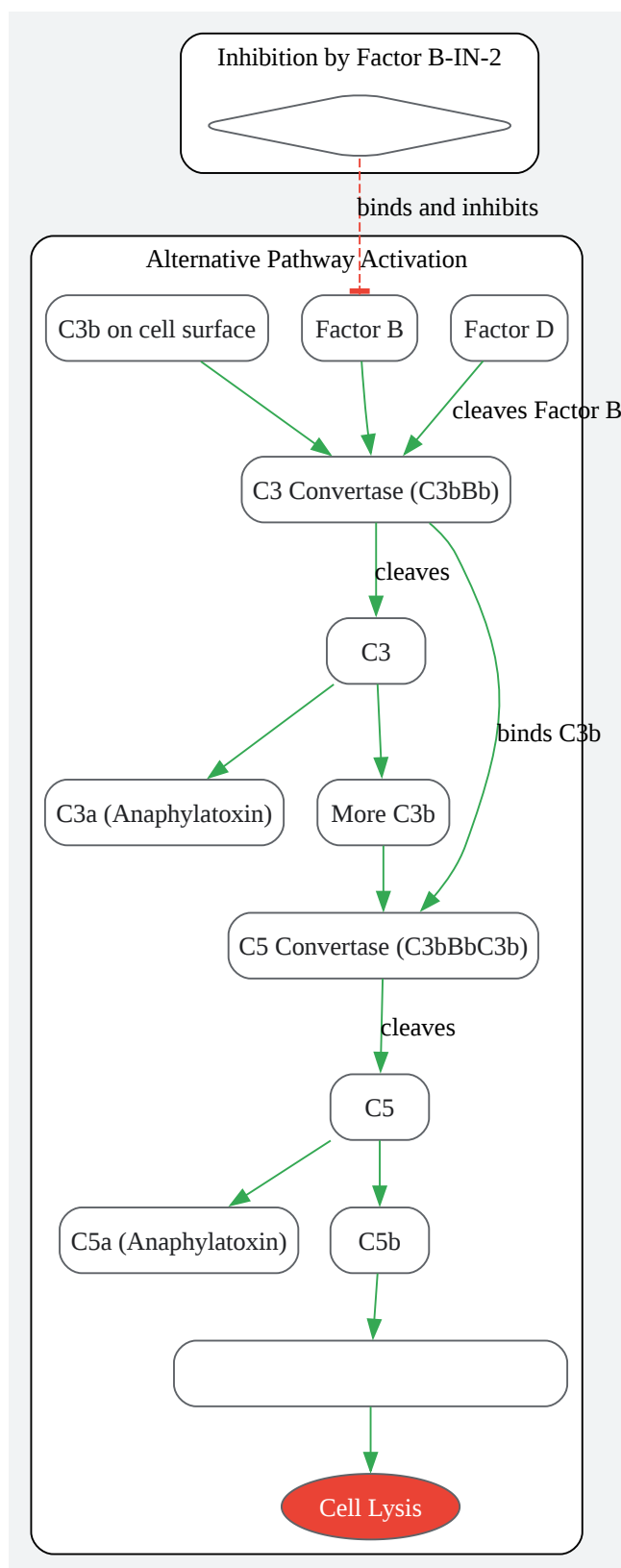
Factor B-IN-2 is a potent and selective small-molecule inhibitor of complement Factor B (FB), a key serine protease in the alternative complement pathway (AP). By reversibly binding to Factor B, **Factor B-IN-2** prevents the formation of the C3 and C5 convertases of the AP, thereby blocking the central amplification loop of the complement system. This inhibition prevents the downstream effects of AP activation, including the formation of the membrane attack complex (MAC), opsonization, and the release of pro-inflammatory anaphylatoxins. These application notes provide detailed protocols for the use of **Factor B-IN-2** in cell culture experiments to study its inhibitory effects on the alternative complement pathway.

Product Information

Property	Value
Product Name	Factor B-IN-2
Target	Complement Factor B (FB)
Molecular Formula	C ₂₅ H ₃₂ N ₂ O ₄
Molecular Weight	424.53 g/mol
CAS Number	2760669-72-3
Appearance	White to off-white solid
Solubility	Soluble in DMSO (10 mM)[1]
Purity	≥98%
Storage	Store at -20°C

Mechanism of Action

Factor B-IN-2 is a direct inhibitor of Factor B. In the alternative complement pathway, Factor B binds to C3b deposited on a cell surface. This complex is then cleaved by Factor D to form the active C3 convertase (C3bBb), which in turn cleaves more C3, leading to an amplification of the complement response. **Factor B-IN-2** binds to Factor B and prevents its cleavage by Factor D, thus inhibiting the formation of the active C3 convertase. This blockade of the amplification loop effectively shuts down the alternative pathway.



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Caption: Signaling pathway of the alternative complement system and the point of inhibition by **Factor B-IN-2**.

Quantitative Data

The inhibitory activity of **Factor B-IN-2** has been characterized in several cell-based assays. The following tables summarize the key quantitative data, using the well-characterized Factor B inhibitor LNP023 as a reference.

Table 1: In Vitro Inhibitory Activity of LNP023 (**Factor B-IN-2** Analog)

Assay	Cell Type	Activator	IC ₅₀ (μM)	Reference
Alternative Pathway-induced MAC Formation	N/A (Human Serum)	Zymosan	0.13 ± 0.06	[2]
Lysis of PNH Erythrocytes	Human PNH Erythrocytes	Acidified Serum	0.4	[1]
C3 Deposition on PNH Erythrocytes	Human PNH Erythrocytes	Acidified Serum	~0.1 - 1.0	[1]
C3 Convertase Activity in C3G Patient Serum	Sheep Erythrocytes	C3G Patient Serum	>3.0	[1]

Table 2: Inhibition of PNH Erythrocyte Lysis by LNP023 (**Factor B-IN-2** Analog)[\[1\]](#)

Compound	Concentration (μM)	% Hemolysis Inhibition
Vehicle Control	-	0
LNP023	1.0	~100
Factor D Inhibitor	1.0	~100
Anti-C5 Antibody	1.0	~80

Experimental Protocols

The following are detailed protocols for assessing the activity of **Factor B-IN-2** in cell-based assays.

Protocol 1: Hemolytic Assay for Alternative Pathway Inhibition

This assay measures the ability of **Factor B-IN-2** to inhibit the lysis of rabbit erythrocytes, which are potent activators of the alternative complement pathway.

Materials:

- **Factor B-IN-2**
- Normal Human Serum (NHS)
- Rabbit Erythrocytes
- GVB-Mg-EGTA Buffer (Gelatin Veronal Buffer with Mg^{2+} and EGTA)
- Phosphate Buffered Saline (PBS)
- 96-well V-bottom plates
- Spectrophotometer (415 nm)

Procedure:

- **Prepare Rabbit Erythrocytes:** Wash rabbit erythrocytes three times with GVB-Mg-EGTA buffer by centrifugation at 500 x g for 5 minutes. Resuspend the cells to a final concentration of 2×10^8 cells/mL in GVB-Mg-EGTA buffer.
- **Prepare **Factor B-IN-2** Dilutions:** Prepare a 2x stock solution of **Factor B-IN-2** in GVB-Mg-EGTA buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
- **Assay Setup:** In a 96-well plate, add 50 μ L of the **Factor B-IN-2** dilutions or vehicle control.

- **Add Serum and Erythrocytes:** Add 25 μ L of NHS (diluted in GVB-Mg-EGTA buffer, typically 1:4) and 25 μ L of the rabbit erythrocyte suspension to each well.
- **Incubation:** Incubate the plate at 37°C for 30 minutes with gentle shaking.
- **Stop Reaction:** Stop the reaction by adding 150 μ L of cold GVB-EDTA buffer to each well.
- **Centrifugation:** Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
- **Measure Hemolysis:** Carefully transfer 100 μ L of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance at 415 nm to quantify hemoglobin release.
- **Data Analysis:** Calculate the percentage of hemolysis relative to a positive control (erythrocytes lysed with water) and a negative control (erythrocytes with buffer only). Plot the percentage of inhibition against the concentration of **Factor B-IN-2** to determine the IC₅₀.

Protocol 2: PNH Erythrocyte Lysis and C3 Deposition Assay

This protocol uses erythrocytes from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), which lack complement regulatory proteins and are highly susceptible to AP-mediated lysis.

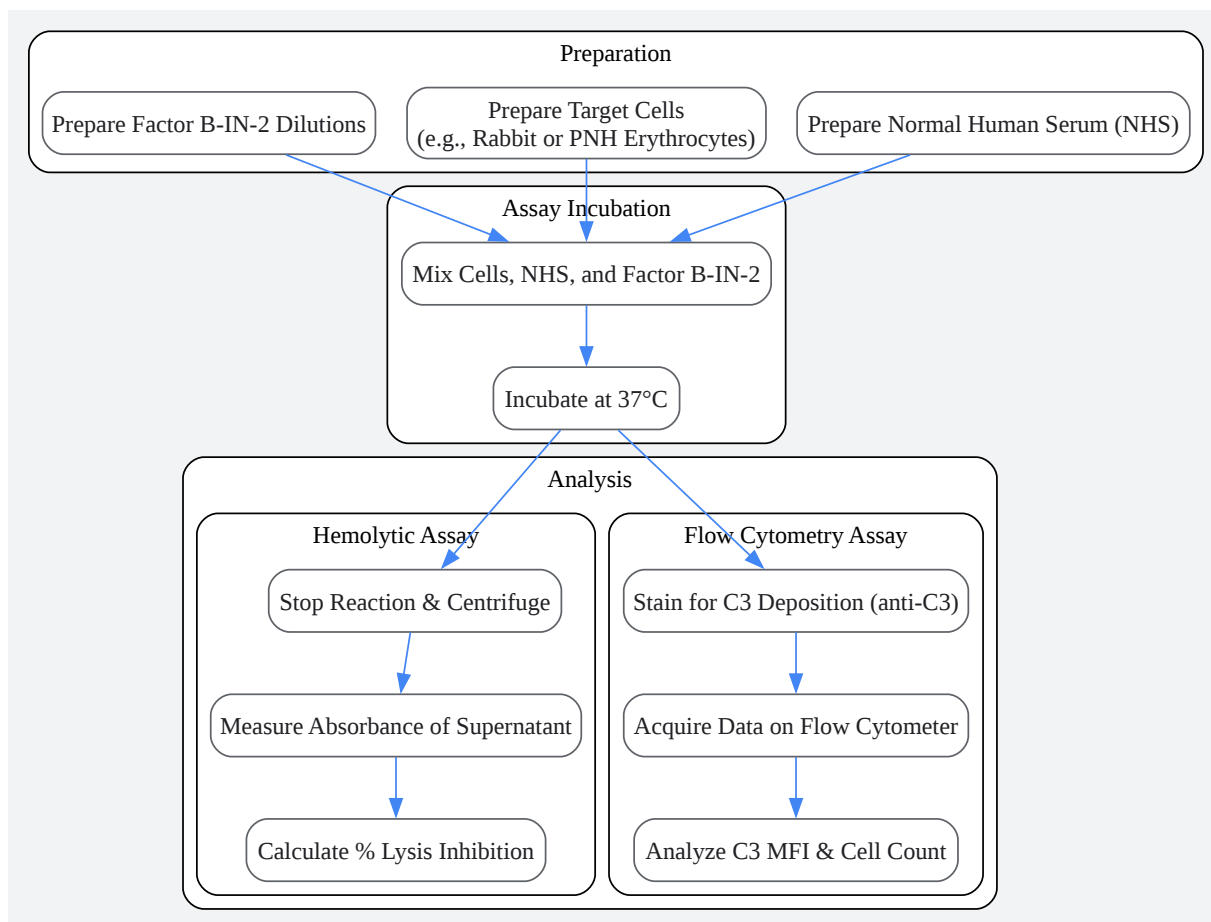
Materials:

- **Factor B-IN-2**
- Blood from PNH patients
- Normal Human Serum (NHS), ABO-matched
- Acidified NHS (for activation)
- FITC-conjugated anti-C3 antibody
- PE-conjugated anti-CD59 antibody
- Flow Cytometer

Procedure:

- Isolate PNH Erythrocytes: Isolate erythrocytes from the blood of PNH patients by centrifugation and wash three times with saline.
- Prepare **Factor B-IN-2** Dilutions: Prepare serial dilutions of **Factor B-IN-2** in saline.
- Assay Setup: In microcentrifuge tubes, mix the PNH erythrocytes, acidified NHS (to activate the AP), and the different concentrations of **Factor B-IN-2**.
- Incubation: Incubate the tubes at 37°C for 24 hours.[\[3\]](#)
- Staining for C3 Deposition: After incubation, wash the cells with PBS. Stain the cells with FITC-conjugated anti-C3 and PE-conjugated anti-CD59 antibodies for 30 minutes on ice.
- Flow Cytometry Analysis: Wash the cells again and resuspend in PBS. Analyze the cells by flow cytometry.
- Data Analysis:
 - Lysis: Gate on the CD59-negative population of erythrocytes. The percentage of remaining cells in this gate is inversely proportional to the degree of lysis.
 - C3 Deposition: Quantify the mean fluorescence intensity (MFI) of the FITC-anti-C3 signal on the CD59-negative population.
 - Plot the percentage of lysis inhibition or the reduction in C3 deposition against the concentration of **Factor B-IN-2** to determine the IC₅₀.

Experimental Workflow



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Caption: General experimental workflow for assessing **Factor B-IN-2** activity in cell-based assays.

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References

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